molecular formula C12H17ClN4O B12075114 5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride

Cat. No.: B12075114
M. Wt: 268.74 g/mol
InChI Key: HXOZEHXYKFUNSX-UHFFFAOYSA-N
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Description

5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyridine ring, forming a pyrrolopyridine structure, and is further functionalized with a piperazine moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone typically involves multi-step procedures. One common approach includes:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrrolopyridine core.

    Functionalization: The pyrrolopyridine core is then functionalized with a piperazine moiety through nucleophilic substitution or other suitable reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are investigated for their potential as kinase inhibitors.

Uniqueness

5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone is unique due to its specific combination of a pyrrolopyridine core with a piperazine moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C12H17ClN4O

Molecular Weight

268.74 g/mol

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C12H16N4O.ClH/c17-12(15-6-4-13-5-7-15)16-8-10-2-1-3-14-11(10)9-16;/h1-3,13H,4-9H2;1H

InChI Key

HXOZEHXYKFUNSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)N2CC3=C(C2)N=CC=C3.Cl

Origin of Product

United States

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